molecular formula C19H17NOS3 B4617551 3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4617551
M. Wt: 371.5 g/mol
InChI Key: STYNSQDGIISKKI-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-substituted-2,4-thiazolidinedione, including compounds like 3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. The structural confirmation of these compounds is achieved through elemental analysis, IR, 1H NMR, and MS spectroscopy, demonstrating the versatility of thiazolidinedione derivatives in synthesis and their potential for further chemical modifications (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including 3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, has been extensively studied using X-ray crystallography and spectroscopic methods. These studies reveal a wide C-C-C angle at the methine C atom linking two rings, and a variety of hydrogen bonding patterns that contribute to the supramolecular structures observed. These patterns include hydrogen-bonded dimers, chains of rings, and complex sheets, which are essential for understanding the molecular interactions and stability of these compounds (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, highlighting their reactivity and functional versatility. One notable reaction is the addition reaction of o-aminobenzenethiol to 5-methoxycarbonylmethylidene-2-thioxo (or oxo)-4-thiazolidones, leading to the formation of different derivatives. These reactions and the resulting compounds demonstrate the chemical reactivity of thiazolidinone derivatives and their potential as functional materials in various applications (Nagase, 1974).

Scientific Research Applications

Supramolecular Structures

The compound and its derivatives show interesting supramolecular structures, like hydrogen-bonded dimers, chains of rings, and sheets. These structures are observed in different compounds with variations, including 5-benzylidene-2-thioxothiazolidin-4-one and 5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one. These structures are stabilized by hydrogen bonds and C-H...pi(arene) hydrogen bonds, contributing to the understanding of molecular interactions and crystalline structures (Delgado et al., 2005).

Synthesis and Physicochemical Data

Another study discusses the synthesis and physicochemical data of new derivatives, including 3-(4-bromobenzyl, 4-fluorobenzyl, or biphenyl-4-yl-methyl)-1-methyl-2-thioxo-5-arylidene-imidazolidin-4-ones. This synthesis provides insights into the chemical behavior and potential applications of these compounds (Brandão et al., 2004).

Anticancer Activity

4-Thiazolidinones with benzothiazole moiety, related to the compound , have been screened for antitumor activity. Some derivatives exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer. This suggests the potential of such compounds in developing new anticancer drugs (Havrylyuk et al., 2010).

Synthesis and Antimicrobial Activity

Novel 2-thioxo-4-thiazolidinones, including derivatives similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies are significant for the development of new antimicrobial agents and understanding their mechanisms of action (El-Gaby et al., 2009).

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives like 3-(α-styryl)-benzo[b]thiophenes, which involve methylthio-containing alkynes, demonstrates the compound's versatility in organic synthesis. This can be crucial for creating a wide range of bioactive molecules (Tréguier et al., 2014).

Protein Kinase Inhibitors

Research on the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and their evaluation as inhibitors of protein kinases like DYRK1A suggests potential therapeutic applications in neurological or oncological disorders. This highlights the compound's role in drug discovery and pharmacology (Bourahla et al., 2021).

properties

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS3/c1-13-3-5-15(6-4-13)12-20-18(21)17(24-19(20)22)11-14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYNSQDGIISKKI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)SC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
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3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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